- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids, Angewandte Chemie, 2013, 52(23), 6072-6075
Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)
938181-32-9 structure
Product Name:ethyl 5-oxooxepane-4-carboxylate
Número CAS:938181-32-9
MF:C9H14O4
Megavatios:186.205063343048
MDL:MFCD22544171
CID:2116316
PubChem ID:68930012
Update Time:2024-10-26
ethyl 5-oxooxepane-4-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- ethyl 5-oxooxepane-4-carboxylate
- Ethyl 5-oxo-oxepane-4-carboxylate
- 5-Oxooxepane-4-carboxylic acid ethyl ester
- AB77314
- ETHYL5-OXOOXEPANE-4-CARBOXYLATE
- AKOS027338492
- AS-61014
- Ethyl 5-oxo-4-oxepanecarboxylate
- EN300-256692
- MFCD22544171
- CS-0047300
- W11163
- SY126056
- DA-33740
- 938181-32-9
- SCHEMBL4143964
- FTRZAHWLSIAJSW-UHFFFAOYSA-N
-
- MDL: MFCD22544171
- Renchi: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
- Clave inchi: FTRZAHWLSIAJSW-UHFFFAOYSA-N
- Sonrisas: O=C(C1CCOCCC1=O)OCC
Atributos calculados
- Calidad precisa: 186.08920892g/mol
- Masa isotópica única: 186.08920892g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 200
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.4
- Superficie del Polo topológico: 52.6Ų
Propiedades experimentales
- Denso: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 280.7±40.0 ºC (760 Torr),
- Punto de inflamación: 120.8±27.4 ºC,
- Disolución: 溶解 (37 g/L) (25 ºC),
ethyl 5-oxooxepane-4-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| abcr | AB462265-250 mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 250MG |
€493.40 | 2022-06-02 | ||
| abcr | AB462265-1 g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 1g |
€1,164.40 | 2022-06-02 | ||
| eNovation Chemicals LLC | D769054-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 100mg |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | D769054-250mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 250mg |
$235 | 2024-06-07 | |
| eNovation Chemicals LLC | D769054-1g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 1g |
$450 | 2024-06-07 | |
| TRC | B441155-10mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B441155-50mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 50mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B441155-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 100mg |
$ 275.00 | 2022-06-01 | ||
| Enamine | EN300-256692-0.05g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 0.05g |
$105.0 | 2024-06-19 | |
| Enamine | EN300-256692-0.1g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 0.1g |
$156.0 | 2024-06-19 |
ethyl 5-oxooxepane-4-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referencia
- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
Referencia
- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referencia
- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referencia
- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties, Chemistry - A European Journal, 2017, 23(9), 2225-2230
ethyl 5-oxooxepane-4-carboxylate Raw materials
ethyl 5-oxooxepane-4-carboxylate Preparation Products
ethyl 5-oxooxepane-4-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate
Número de pedido:A1193674
Estado del inventario:in Stock
Cantidad:250mg/1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:22
Precio ($):196.0/401.0/1426.0
Correo electrónico:sales@amadischem.com
ethyl 5-oxooxepane-4-carboxylate Literatura relevante
-
1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
938181-32-9 (ethyl 5-oxooxepane-4-carboxylate) Productos relacionados
- 1522-34-5(Ethyl 2-acetyl-4-methylpentanoate)
- 1522-46-9(Ethyl 2-Isopropylacetoacetate)
- 1540-28-9(Ethyl 2-acetylpentanoate)
- 1540-29-0(Ethyl 2-acetylhexanoate)
- 51688-56-3(Ethyl 2-nonylacetoacetate)
- 1501-06-0(Diethyl 2-acetylglutarate)
- 1115-30-6(Diethyl acetylsuccinate)
- 2049-86-7(Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester)
- 141327-44-8(2-Acetylbutanoic-d5 Acid Ethyl Ester)
- 1522-30-1(Ethyl 2-acetyl-5-methylhexanoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate
Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):196.0/401.0/1426.0